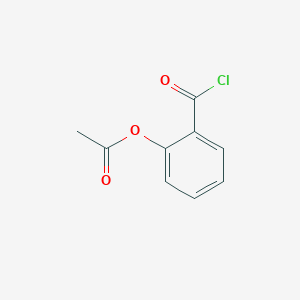

2-Acetoxybenzoyl chloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxybenzoyl chloride can be synthesized through the chlorination of acetylsalicylic acid (aspirin). The process involves the reaction of acetylsalicylic acid with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out at controlled temperatures to avoid side reactions. The general reaction scheme is as follows: [ \text{C9H8O4} + \text{SOCl2} \rightarrow \text{C9H7ClO3} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oxalyl chloride as a chlorinating agent. This method provides higher yields and reduces the formation of impurities compared to the use of thionyl chloride. The reaction is carried out in an inert solvent such as benzene, with dimethylformamide acting as a catalyst.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxybenzoyl chloride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form acetylsalicylic acid and hydrochloric acid.

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Reduction: Can be reduced to 2-acetoxybenzaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Water, mild acidic or basic conditions.

Nucleophilic Substitution: Amines or alcohols, often in the presence of a base like triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: Acetylsalicylic acid.

Nucleophilic Substitution: Amides and esters.

Reduction: 2-Acetoxybenzaldehyde.

Scientific Research Applications

Pharmaceutical Applications

2-Acetoxybenzoyl chloride serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable applications include:

- Synthesis of Nitazoxanide Derivatives : Nitazoxanide is an antiparasitic and antiviral drug. The reaction of this compound with various intermediates has led to the development of potent derivatives that exhibit significant biological activity against pathogens and cancer cells .

- Diosgenin Conjugates : The esterification of diosgenin with this compound has yielded diosgenyl salicylate conjugates, which demonstrate promising anti-inflammatory properties . These conjugates have been studied for their potential in treating various inflammatory conditions.

- Anti-Cancer Compounds : Research indicates that compounds derived from this compound exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives synthesized from diosgenin have shown efficacy in inhibiting tumor growth and inducing apoptosis in breast cancer cells .

Material Science Applications

In addition to its pharmaceutical uses, this compound is employed in material science:

- Polymer Synthesis : The compound is utilized in the synthesis of poly(ester-amides) through acylation reactions. These polymers are characterized by their unique morphologies and thermal properties, making them suitable for various applications in textiles and coatings .

Case Study 1: Synthesis of Nitazoxanide Derivatives

A study explored the synthesis of nitazoxanide-based derivatives using this compound as a starting material. The resulting compounds exhibited enhanced potency in promoting autophagy and improving cognitive functions in Alzheimer's disease models. The modifications made to the original nitazoxanide structure were critical for achieving these effects .

| Compound | Activity | Remarks |

|---|---|---|

| Compound 22 | High potency | Significant improvement in memory and cognitive functions |

| Compound 11 | Moderate potency | Effective against β-amyloid clearance |

Case Study 2: Diosgenin Derivatives

The esterification of diosgenin with this compound yielded several derivatives that were tested for anti-inflammatory activity. Among these, diosgenyl salicylate showed the highest efficacy, indicating the potential for developing new anti-inflammatory drugs .

| Derivative | Activity | Application |

|---|---|---|

| Diosgenyl Salicylate | High anti-inflammatory | Potential treatment for chronic inflammatory diseases |

| Diosgenin Ester | Moderate cytotoxicity | Investigated for anti-cancer properties |

Mechanism of Action

2-Acetoxybenzoyl chloride can be compared with other acyl chlorides and acetoxy derivatives:

Benzoyl Chloride: Lacks the acetoxy group, making it less reactive towards nucleophiles.

Acetyl Chloride: Contains a simpler structure with only one acetyl group, leading to different reactivity and applications.

2-Hydroxybenzoyl Chloride: Similar structure but with a hydroxy group instead of an acetoxy group, resulting in different chemical properties and reactivity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine 1-Oxide

- CAS No.: 848694-10-0

- Molecular Weight : 201.65 g/mol

- Structure : Features a pyridine ring substituted with a chloromethyl group at position 2, methoxy at position 4, and methyl groups at positions 3 and 5, with an N-oxide functional group .

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares key structural and commercial attributes of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide with analogous pyridine derivatives:

Key Comparative Insights

Reactivity and Stability

- Chloromethyl vs. Methyl Groups : The chloromethyl group in the target compound increases electrophilicity compared to 4-Methoxy-3,5-dimethylpyridine 1-Oxide (CAS 91219-89-5), making it more reactive in alkylation or coupling reactions .

- N-Oxide Influence: The N-oxide group enhances solubility in polar solvents but may reduce thermal stability compared to non-oxidized analogs like 5-Bromo-2-chloro-3-methoxypyridine .

Commercial and Industrial Relevance

- Cost Considerations : Derivatives with hydroxyl groups (e.g., 2,5-Dichloropyridin-3-ol) are priced higher ($500/g) due to purification challenges, while the target compound’s commercial availability is tailored for specialized pharmaceutical applications .

- Pharmaceutical Role : Unlike intermediates like 5-Chloro-2,3-dimethoxypyridin-4-ol, the target compound is specifically linked to omeprazole synthesis, emphasizing its niche utility .

Biological Activity

2-Acetoxybenzoyl chloride, also known as O-acetylsalicyloyl chloride, is an organic compound with the molecular formula CHClO. This compound is primarily utilized as a pharmaceutical intermediate and has shown potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its acetoxy group attached to the benzoyl chloride moiety. It undergoes various chemical reactions, including hydrolysis, nucleophilic substitution, and reduction. The hydrolysis of this compound in the presence of water yields acetylsalicylic acid and hydrochloric acid. This reaction pathway suggests its potential role in modulating biological processes through the generation of active metabolites.

Key Reactions

- Hydrolysis : Forms acetylsalicylic acid.

- Nucleophilic Substitution : Reacts with amines and alcohols to form amides and esters.

- Reduction : Can be reduced to 2-acetoxybenzaldehyde using lithium aluminum hydride.

1. Anti-Inflammatory Activity

Research indicates that this compound can serve as a precursor in synthesizing anti-inflammatory agents. For instance, it has been linked to the synthesis of acetylsalicylic acid (aspirin), a well-known non-steroidal anti-inflammatory drug (NSAID). The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the inflammatory response .

Table 1: Comparison of COX Inhibition by Related Compounds

| Compound | COX-1 Inhibition | COX-2 Inhibition | Ratio (COX-2:COX-1) |

|---|---|---|---|

| Aspirin (Acetylsalicylic Acid) | Moderate | High | Favorable |

| This compound | Low | Moderate | Less favorable |

2. Anticancer Activity

In addition to its anti-inflammatory properties, there is emerging evidence that compounds derived from this compound exhibit anticancer activities. A study highlighted that modified nucleosides derived from this compound demonstrated potential antiviral and anticancer effects. The biological activity is believed to arise from their ability to interfere with nucleic acid synthesis and function.

Case Study 1: Synthesis of Prodrugs

A significant application of this compound is in the synthesis of prodrugs. For example, researchers synthesized mutual prodrugs of isoniazid and p-amino salicylic acid using this compound, which enhanced bioavailability compared to their standalone forms. In vivo studies showed that peak plasma concentrations were significantly higher when administered as prodrugs .

Case Study 2: Modification of Polymers

Another notable application involves the modification of dextran through esterification reactions with this compound. This modification enhances the polymer's properties for potential drug delivery applications, showcasing its versatility in biochemistry.

Research Findings

Recent studies have focused on elucidating the biological mechanisms through which this compound exerts its effects. One study demonstrated that derivatives could target NF-κB signaling pathways, leading to significant inhibition of inflammatory responses in cellular models . Additionally, structural modifications have been explored to enhance selectivity and efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-acetoxybenzoyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound is synthesized via acetylation of salicylic acid derivatives. A common approach involves reacting salicyloyl chloride with acetic anhydride under controlled conditions (e.g., 40–60°C, anhydrous environment) to introduce the acetyl group. Catalysts like pyridine or DMAP can enhance reaction efficiency. Yield optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess acetic anhydride), and ensuring strict moisture exclusion to prevent hydrolysis . Post-synthesis purification via recrystallization (using non-polar solvents) or vacuum distillation (boiling point ~345.8°C) is critical to isolate the product in high purity (>98%) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of ester (C=O stretch ~1740 cm⁻¹) and acyl chloride (C=O stretch ~1800 cm⁻¹) functional groups.

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and acetyl methyl groups (δ 2.3 ppm). Carbon signals for the carbonyl groups (ester: ~168 ppm; acyl chloride: ~175 ppm) are diagnostic.

- Elemental Analysis : Verify molecular formula (C₉H₇ClO₃) with ≤1% deviation.

- Melting Point : Validate purity (literature range: 44–49°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, sealed goggles, and a lab coat. Use a respirator if ventilation is inadequate .

- Engineering Controls : Conduct reactions in a fume hood to mitigate exposure to HCl gas (a hydrolysis byproduct).

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by wet sweeping .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent moisture absorption and decomposition .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point, boiling point) of this compound across literature sources?

- Methodological Answer : Variations in reported values (e.g., melting point ranges of 44–49°C vs. other sources) often stem from differences in purity assessment methods. To resolve discrepancies:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to quantify impurities (e.g., residual acetic acid).

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine precise phase transitions.

- Cross-Validation : Compare data against high-purity commercial standards or databases like NIST Chemistry WebBook (if available for analogs) .

Q. What mechanistic insights explain the hydrolytic instability of this compound, and how can this be mitigated during synthetic applications?

- Methodological Answer : Hydrolysis occurs via nucleophilic attack by water on the electrophilic acyl chloride group, generating acetic acid and salicylic acid derivatives. To stabilize the compound:

- Solvent Choice : Use anhydrous aprotic solvents (e.g., dichloromethane, THF).

- Additives : Incorporate molecular sieves or desiccants to scavenge moisture.

- Low-Temperature Reactions : Conduct syntheses at ≤0°C to slow hydrolysis kinetics.

- In Situ Derivatization : Convert the acyl chloride to a more stable intermediate (e.g., mixed anhydride) before subsequent reactions .

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., acetylation or nucleophilic substitution) using software like Gaussian or ORCA. Focus on transition-state energies to predict regioselectivity.

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics.

- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) if investigating pharmaceutical applications .

Q. What strategies are effective in analyzing and resolving contradictory data in catalytic applications of this compound?

- Methodological Answer : Contradictions in catalytic efficiency (e.g., varying yields in peptide coupling) may arise from catalyst poisoning or side reactions. Address this by:

- Control Experiments : Test for residual moisture or competing nucleophiles.

- Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress.

- Catalyst Screening : Evaluate alternative catalysts (e.g., HOBt/DCC vs. EDCI) to identify optimal conditions .

Q. Safety and Compliance Considerations

Q. What are the regulatory and environmental implications of disposing of this compound waste?

- Methodological Answer :

- Neutralization : Treat waste with excess aqueous NaOH to hydrolyze the acyl chloride to benign salts.

- Disposal Compliance : Follow EPA guidelines for corrosive waste (D002) and consult local regulations for organic halides.

- Documentation : Maintain records of waste volume, treatment methods, and disposal certificates .

Properties

IUPAC Name |

(2-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGKWFGEUBCEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203924 | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5538-51-2 | |

| Record name | Acetylsalicyloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5538-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67R3L2L9J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.